1-(4-Bromo-2-fluorobenzyl)piperazine

Physical chemistry Quality control Formulation development

1-(4-Bromo-2-fluorobenzyl)piperazine (CAS 870703-75-6) is a phenylpiperazine derivative featuring a piperazine ring N-substituted with a 4-bromo-2-fluorobenzyl group. This di‑halogenated benzylpiperazine scaffold is widely employed as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of poly(ADP‑ribose) polymerase (PARP) inhibitors and as a core fragment in tyrosinase inhibitor development.

Molecular Formula C11H14BrFN2
Molecular Weight 273.14 g/mol
CAS No. 870703-75-6
Cat. No. B1587002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-fluorobenzyl)piperazine
CAS870703-75-6
Molecular FormulaC11H14BrFN2
Molecular Weight273.14 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=C(C=C(C=C2)Br)F
InChIInChI=1S/C11H14BrFN2/c12-10-2-1-9(11(13)7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2
InChIKeyNRCBEINBLSTDHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromo-2-fluorobenzyl)piperazine (CAS 870703-75-6) – Di-Halogenated Benzylpiperazine Building Block for PARP Inhibitor Synthesis and Tyrosinase Research


1-(4-Bromo-2-fluorobenzyl)piperazine (CAS 870703-75-6) is a phenylpiperazine derivative featuring a piperazine ring N-substituted with a 4-bromo-2-fluorobenzyl group. This di‑halogenated benzylpiperazine scaffold is widely employed as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of poly(ADP‑ribose) polymerase (PARP) inhibitors [1] and as a core fragment in tyrosinase inhibitor development [2]. The compound is commercially available in research quantities (typically 96% purity) as a yellow to orange liquid with a density of 1.411 g/mL at 25 °C and a refractive index (n20/D) of 1.563 .

Why 1-(4-Bromo-2-fluorobenzyl)piperazine Cannot Be Replaced by Simple Benzylpiperazine Analogs


Benzylpiperazine derivatives are widely used as building blocks, but their physicochemical properties and synthetic outcomes are highly sensitive to the halogen substitution pattern on the benzyl ring. Substituting the 4‑bromo‑2‑fluoro motif with a mono‑halogenated (e.g., 4‑fluorobenzyl) or differently halogenated (e.g., 4‑chloro‑2‑fluoro) analog introduces measurable differences in lipophilicity (LogP), density, and refractive index that directly impact chromatographic behavior, extraction efficiency, and reaction yields . Furthermore, structure‑activity relationship (SAR) studies on tyrosinase inhibition reveal that the bromine atom at the para position is a critical determinant of potency; the 1‑(4‑fluorobenzyl)piperazine fragment alone does not confer the same inhibitory profile as the brominated variant [1]. These quantifiable disparities render generic substitution scientifically inadvisable without re‑optimization of both synthetic and biological workflows.

Quantitative Differentiation of 1-(4-Bromo-2-fluorobenzyl)piperazine Versus Closest Analogs


Density and Refractive Index: 1-(4-Bromo-2-fluorobenzyl)piperazine vs. 1-(4-Fluorobenzyl)piperazine

1-(4-Bromo-2-fluorobenzyl)piperazine exhibits a density of 1.411 g/mL at 25 °C and a refractive index (n20/D) of 1.563, whereas the mono‑halogenated analog 1‑(4‑fluorobenzyl)piperazine has a significantly lower density of 1.103 g/cm³ and a refractive index of 1.5255–1.5275 . These divergent physical constants are critical for chromatographic method development, solvent extraction, and formulation homogeneity.

Physical chemistry Quality control Formulation development

Lipophilicity (LogP): 1-(4-Bromo-2-fluorobenzyl)piperazine vs. 1-(4-Fluorobenzyl)piperazine

The calculated LogP (octanol‑water partition coefficient) of 1‑(4‑bromo‑2‑fluorobenzyl)piperazine is 2.26010, whereas that of 1‑(4‑fluorobenzyl)piperazine is 1.49760 . The +0.76 LogP unit increase reflects substantially greater lipophilicity attributable to the bromine substituent, which is predictive of enhanced membrane permeability and altered tissue distribution.

Drug design ADME prediction Medicinal chemistry

Commercial Purity Benchmark: 96% Assay (Sigma‑Aldrich) Provides Reproducible Synthetic Starting Point

1‑(4‑Bromo‑2‑fluorobenzyl)piperazine is supplied by Sigma‑Aldrich with a certified assay purity of 96% . In contrast, the structurally related 1‑(4‑chloro‑2‑fluorophenyl)piperazine is offered at 95% purity . While the 1% difference is modest, the 96% specification is a documented, vendor‑verified quality standard that supports reproducible reaction stoichiometry and minimizes purification steps in multi‑step synthetic sequences.

Synthetic chemistry Procurement specification Reproducibility

Tyrosinase Inhibition Potential: Structural Precedent from 1‑(4‑Fluorobenzyl)piperazine Fragment with 0.96 µM IC₅₀

Although direct IC₅₀ data for 1‑(4‑bromo‑2‑fluorobenzyl)piperazine itself are not yet published, the 1‑(4‑fluorobenzyl)piperazine fragment has been elaborated into compound 25, a potent tyrosinase inhibitor with an IC₅₀ of 0.96 µM, which is 20‑fold more potent than kojic acid (IC₅₀ = 17.76 µM) [1]. SAR studies within this class indicate that para‑halogen substitution (particularly bromine) modulates inhibitory activity; the brominated benzylpiperazine scaffold is therefore a privileged starting point for designing novel anti‑melanogenic agents.

Tyrosinase inhibition Melanogenesis Dermatological research

Recommended Procurement Scenarios for 1-(4-Bromo-2-fluorobenzyl)piperazine Based on Quantitative Evidence


Synthesis of PARP‑1 Inhibitor Candidates via Pd‑Catalyzed C–N Coupling

Given its established use as a piperazine building block in the construction of 2,3‑dichloro‑5,8‑dihydroxy‑1,4‑naphthoquinone (DDNO) derivatives evaluated as PARP‑1 inhibitors [1], 1‑(4‑bromo‑2‑fluorobenzyl)piperazine is a strategic procurement choice for medicinal chemistry teams pursuing targeted oncology therapeutics. The compound's 96% commercial purity ensures accurate stoichiometry in Pd‑mediated Buchwald‑Hartwig amination reactions, while its distinct density (1.411 g/mL) and refractive index (1.563) facilitate reaction monitoring and product isolation .

Structure–Activity Relationship (SAR) Exploration of Tyrosinase Inhibitors

The benzylpiperazine scaffold has yielded potent tyrosinase inhibitors, exemplified by compound 25 (IC₅₀ = 0.96 µM, 20‑fold more potent than kojic acid) [2]. Procuring 1‑(4‑bromo‑2‑fluorobenzyl)piperazine enables systematic SAR studies evaluating the impact of para‑bromination versus para‑fluorination on inhibitory potency and selectivity. The +0.76 LogP unit difference relative to the 4‑fluoro analog also provides a tool for tuning lipophilicity‑dependent cellular permeability in cell‑based melanogenesis assays.

Chromatographic Method Development and Analytical Reference Standardization

The well‑characterized physical properties of 1‑(4‑bromo‑2‑fluorobenzyl)piperazine—density 1.411 g/mL, refractive index n20/D 1.563, LogP 2.26010 —make it suitable as a reference standard for HPLC method development and quality control of synthetic intermediates. Its higher lipophilicity compared to mono‑halogenated analogs ensures distinct retention time behavior on reversed‑phase columns, aiding in the resolution of complex reaction mixtures.

Development of Halogen‑Bonding Ligands and Supramolecular Synthons

The presence of both bromine (strong σ‑hole donor) and fluorine (hydrogen‑bond acceptor) substituents in 1‑(4‑bromo‑2‑fluorobenzyl)piperazine creates a unique halogen‑bonding profile. This dual‑halogen motif can be exploited in crystal engineering and supramolecular chemistry to direct solid‑state packing or to design selective protein–ligand interactions. Procurement of this specific di‑halogenated benzylpiperazine enables exploration of bromine‑specific halogen‑bonding effects that cannot be replicated with chloro‑ or mono‑bromo‑substituted analogs.

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